![molecular formula C17H19F3N6O B2689156 (4,5,6,7-tetrahydro-1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034441-33-1](/img/structure/B2689156.png)
(4,5,6,7-tetrahydro-1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4,5,6,7-tetrahydro-1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds, such as 4,5,6,7-tetrahydro-1H-indazoles, has been reported in the literature . The synthesis typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .Molecular Structure Analysis
The molecular structure of similar compounds, such as 4,5,6,7-tetrahydro-1H-indazol-3-ylmethylamine, has been analyzed . The InChI code for this compound is 1S/C8H13N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-5,9H2,(H,10,11) and the InChI key is UNDOPZXTORKIIL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 4,5,6,7-tetrahydro-1H-indazol-3-ylmethylamine, have been reported . This compound has a molecular weight of 151.21, and it is a powder at room temperature .Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Indazoles have attracted attention as potential anti-inflammatory agents. Researchers have synthesized and screened various indazole derivatives for their anti-inflammatory potential. Notably:
- 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole (Compound 2) demonstrated high anti-inflammatory activity with minimal ulcerogenic potential .
- 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazoles (Compound 4) exhibited good antinociceptive activity .
- 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2’,3’:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine (ITB, Compound 5) acted as a novel inhibitor of cyclo-oxygenase-2 (COX-2), potentially useful in osteoarthritis treatment .
Antimicrobial Activities
The compound’s derivatives have shown promising antimicrobial effects:
- Compound 3f exhibited strong antibacterial activity against Staphylococcus aureus strains and good antifungal activity .
- Other derivatives (3a-e and 3j) also displayed antifungal activity against various pathogens .
Potential HNE Inhibitors
The 1,5,6,7-tetrahydro-4H-indazol-4-one core has been explored as a basis for potent human neutrophil elastase (HNE) inhibitors. These inhibitors could be valuable in treating diseases involving excessive HNE activity .
Safety and Hazards
The safety and hazards of similar compounds, such as 4,5,6,7-tetrahydro-1H-indazol-3-ylmethylamine, have been documented . It has been classified with the GHS05 and GHS07 pictograms, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
Indazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that indazole derivatives interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
Indazole derivatives are known to affect a variety of pathways, leading to diverse biological activities .
Result of Action
Indazole derivatives have been found to have diverse biological activities .
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O/c18-17(19,20)13-9-14(22-10-21-13)25-5-7-26(8-6-25)16(27)15-11-3-1-2-4-12(11)23-24-15/h9-10H,1-8H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCVUJBRIOVGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5,6,7-tetrahydro-1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.